molecular formula C9H10O2 B076195 3'-Hydroxypropiophenone CAS No. 13103-80-5

3'-Hydroxypropiophenone

Cat. No.: B076195
CAS No.: 13103-80-5
M. Wt: 150.17 g/mol
InChI Key: YXOGDBMOFMQLEU-UHFFFAOYSA-N
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Description

3’-Hydroxypropiophenone, also known as 1-(3-hydroxyphenyl)-1-propanone, is an organic compound with the molecular formula C9H10O2. It is a white crystalline solid with a distinct aromatic odor. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and organic compounds .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: 3’-Hydroxypropiophenone can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: This compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: 3’-Hydroxypropiophenone can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the hydroxyl group on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogens, nitrating agents, and sulfonating agents.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Mechanism of Action

Scientific Research Applications

3’-Hydroxypropiophenone has a wide range of applications in scientific research, including:

Chemistry:

Biology:

  • It serves as an intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine:

  • It is used in the synthesis of drugs with potential therapeutic applications, particularly in the treatment of malaria and other diseases.

Industry:

Comparison with Similar Compounds

    4’-Hydroxypropiophenone: Similar in structure but with the hydroxyl group in the para position.

    2’-Hydroxypropiophenone: Similar in structure but with the hydroxyl group in the ortho position.

    3-Methoxypropiophenone: Similar in structure but with a methoxy group instead of a hydroxyl group.

Uniqueness:

Properties

IUPAC Name

1-(3-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-2-9(11)7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOGDBMOFMQLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156855
Record name 3'-Hydroxypropiophenone
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13103-80-5
Record name 3′-Hydroxypropiophenone
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Record name 3'-Hydroxypropiophenone
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Record name 13103-80-5
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Record name 3'-Hydroxypropiophenone
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Record name 3'-hydroxypropiophenone
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Record name 3'-HYDROXYPROPIOPHENONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do 5-hydroxykynurenamine (5-HK) and its analogs affect cerebral arteries?

A: Research using isolated dog cerebral arteries has shown that 5-HK and its analogs, including those with a 3'-hydroxypropiophenone structure like 2'-amino-3-dimethylamino-5'-hydroxypropiophenone (Cpd. III), can cause the arteries to contract. This contraction is believed to be mediated through serotonin receptors, as the effect can be blocked by methysergide, a serotonin antagonist []. Interestingly, these compounds can also act as antagonists, blocking the contractile response normally induced by serotonin. []

Q2: How does modifying the structure of 5-HK, specifically around the this compound moiety, influence its activity?

A: Structural modifications to the 5-HK molecule, particularly alterations to the hydroxy group on the benzene ring and the length of the side chain attached to the this compound group, significantly impact its activity. [] For example, 2'-amino-3-dimethylamino-5'-hydroxypropiophenone (Cpd. III) displayed a weaker contractile effect compared to 5-HK. [] This suggests that both the hydroxy group and the specific side chain structure are crucial for the interaction with the presumed serotonin receptors and the resulting biological activity.

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